tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
Chemical Structure and Properties tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: Not explicitly provided; see Note) is a halogenated pyrazolopyridine derivative with a molecular formula of C₁₁H₁₁BrIN₃O₂ and a molecular weight of 424.03 g/mol. The tert-butyl carbamate group at position 1 enhances steric protection of the nitrogen atom, while the bromine (position 3) and iodine (position 5) substituents serve as reactive handles for cross-coupling reactions. This compound is typically stored at 2–8°C in sealed, dry conditions.
Applications
The dual halogenation pattern (Br and I) renders it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or covalent-reversible EGFR inhibitors via Suzuki-Miyaura or Ullmann couplings. Its iodine substituent is especially valuable for late-stage functionalization due to its high reactivity in metal-catalyzed reactions.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(12)15-16)4-6(13)5-14-9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGWJIOZGJLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)I)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126753 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-03-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-bromo-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from the pyrazolo[3,4-b]pyridine scaffold, which undergoes sequential halogenation to introduce bromine and iodine atoms at specific positions, followed by protection of the nitrogen atom with a tert-butyl carboxylate group. The key steps include:
- Selective halogenation of the pyrazolo[3,4-b]pyridine core to install bromine and iodine substituents.
- Protection of the nitrogen at the 1-position using tert-butyl chloroformate or a similar reagent.
- Purification by chromatographic techniques to isolate the target compound with high purity.
Detailed Synthetic Procedure
A representative synthetic route involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Starting material | 3-iodo-1H-pyrazolo[3,4-b]pyridine | The iodinated pyrazolopyridine core is prepared or commercially obtained. |
| 2. Bromination | Bromine (Br2), solvent: dichloromethane (DCM), temperature: 0°C to room temperature | Bromine is added to selectively brominate the 5-position of the pyrazolo[3,4-b]pyridine ring. The reaction is monitored to avoid overbromination. |
| 3. Protection | tert-Butyl chloroformate, base: potassium carbonate (K2CO3), solvent: acetonitrile (ACN), room temperature | The nitrogen at the 1-position is protected by reaction with tert-butyl chloroformate in the presence of a base to form the tert-butyl carboxylate ester. |
| 4. Workup and Purification | Extraction with ethyl acetate (EtOAc), washing with brine, drying over sodium sulfate (Na2SO4), silica gel chromatography (hexane/EtOAc gradient) | The product is isolated and purified to afford this compound in moderate yields (50–70%). |
Reaction Mechanism Insights
- The bromination step proceeds via electrophilic aromatic substitution, where bromine selectively attacks the 5-position due to electronic and steric factors.
- The protection step involves nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of tert-butyl chloroformate, facilitated by the base which scavenges the released HCl.
Analytical Characterization
The synthesized compound is characterized by a combination of spectroscopic and chromatographic techniques to confirm structure and purity.
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Assign proton environments | Characteristic singlet for tert-butyl group at δ ~1.44 ppm; aromatic protons of pyrazolopyridine core appear between δ 7.5–8.5 ppm. |
| ¹³C NMR | Carbon environment assignment | Signals corresponding to tert-butyl carbons, aromatic carbons, and carbonyl carbon (~δ 150–160 ppm). |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Exact mass matches calculated value for C11H11BrIN3O2 (424.03 g/mol). |
| FT-IR Spectroscopy | Functional group identification | Strong carbonyl stretch (C=O) around 1700 cm⁻¹ indicating carboxylate ester presence. |
| Chromatography (HPLC or TLC) | Purity assessment | Single major peak or spot confirming compound purity post-purification. |
Summary Table of Preparation Parameters and Yields
| Parameter | Details |
|---|---|
| Starting material | 3-iodo-1H-pyrazolo[3,4-b]pyridine |
| Brominating agent | Bromine (Br2) |
| Solvent for bromination | Dichloromethane (DCM) |
| Temperature for bromination | 0°C to room temperature |
| Protection reagent | tert-Butyl chloroformate |
| Base for protection | Potassium carbonate (K2CO3) |
| Solvent for protection | Acetonitrile (ACN) |
| Purification method | Silica gel chromatography (hexane/EtOAc gradient) |
| Typical yield | 50–70% |
| Molecular weight | 424.03 g/mol |
Research Findings and Notes
- The dual halogen substituents at the 3- and 5-positions enable sequential cross-coupling reactions , making this compound a versatile intermediate in the synthesis of more complex molecules.
- The tert-butyl carboxylate group provides stability and protection during synthetic transformations and can be removed under acidic conditions if needed.
- The selective bromination in the presence of iodine is achievable by controlling reaction conditions such as temperature and stoichiometry, avoiding undesired polyhalogenation.
- The compound’s synthesis and characterization have been reported in medicinal chemistry research focusing on kinase inhibition and antimicrobial activity, indicating its utility as a scaffold for drug discovery.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating diseases such as cancer and neurological disorders.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the pyrazolo[3,4-b]pyridine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogues
The following table compares the target compound with structurally related pyrazolopyridine derivatives:
Physicochemical Properties
- Boiling Point : The methyl-substituted derivative has a predicted boiling point of 390.0±52.0°C , whereas halogenated analogues are typically lower due to increased molecular weight and polarity.
- Storage : Halogenated derivatives (e.g., target compound) require stricter storage conditions (2–8°C) compared to methylated analogues (room temperature).
Pharmacological Relevance
- The target compound’s pyrazolopyridine scaffold is prevalent in kinase inhibitors, as seen in EGFR-targeting analogues. Its bromine and iodine substituents align with trends in covalent inhibitor design, where halogens act as leaving groups or electrophilic warheads.
- In contrast, the methyl-substituted variant (C₁₂H₁₄BrN₃O₂) may exhibit improved bioavailability due to reduced polarity but lacks sites for further derivatization.
Biological Activity
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₁BrIN₃O₂
- Molecular Weight : 424.03 g/mol
- CAS Number : 1305325-03-4
- MDL Number : MFCD20487041
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of bromine and iodine atoms is crucial for enhancing the compound's reactivity and biological activity. Various synthetic routes have been documented, showcasing the versatility of this scaffold in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including this compound. These compounds have been shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| NCI-H460 | 2.5 | Tubulin inhibition | |
| MCF7 | 1.8 | Apoptosis induction |
Enzyme Inhibition
In addition to its anticancer properties, this compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression and metastasis. For instance, it has shown promising results as a tyrosine kinase inhibitor.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| EGFR | Competitive | 0.5 |
| VEGFR | Non-competitive | 0.7 |
Study on Antitumor Activity
A study conducted by La Regina et al. (2022) examined the effects of various pyrazolo[3,4-b]pyridine derivatives on tumor growth in vivo. The results indicated that compounds with halogen substitutions exhibited enhanced antitumor activity compared to their non-halogenated counterparts. The study concluded that this compound significantly reduced tumor size in xenograft models.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. Preliminary data suggest that this compound has favorable pharmacokinetic properties with reasonable bioavailability and half-life in animal models.
Q & A
Basic: What are the optimal synthetic routes for tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate?
Answer:
The synthesis typically involves multi-step halogenation and protection strategies. A common approach includes:
- Step 1: Selective bromination at the 3-position of the pyrazolo[3,4-b]pyridine core using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
- Step 2: Iodination at the 5-position via electrophilic substitution, employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C .
- Step 3: Protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride and a base (e.g., DMAP) in dichloromethane .
Key Parameters: Temperature control (0–5°C during bromination), stoichiometric ratios (1.1–1.3 equivalents of halogenating agents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Combined analytical techniques are essential:
- HPLC-MS: Confirm molecular weight (expected [M+H]<sup>+</sup> ~453.1) and purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include the Boc group (δ ~1.4 ppm for tert-butyl, 154 ppm for carbonyl) and pyrazole protons (δ 8.2–8.5 ppm) .
- X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., bromine vs. iodine positioning) by analyzing single-crystal structures, as demonstrated for related pyrazolo-pyridine derivatives .
Advanced: What strategies mitigate competing side reactions during halogenation (e.g., over-iodination or deprotection)?
Answer:
- Regioselective Halogenation: Use directing groups (e.g., Boc protection) to orient electrophiles. For example, the Boc group at N1 directs iodination to the 5-position due to steric and electronic effects .
- Temperature Modulation: Lower temperatures (0–5°C) reduce over-iodination, while higher temperatures (60–80°C) accelerate mono-halogenation .
- Protection-Deprotection Cycles: Temporarily protect reactive sites (e.g., using trimethylsilyl groups) to prevent unwanted cross-reactivity .
Advanced: How do the bromine and iodine substituents influence reactivity in cross-coupling reactions?
Answer:
- Suzuki-Miyaura Coupling: The iodine substituent at C5 undergoes faster oxidative addition with palladium catalysts compared to bromine at C3, enabling sequential coupling (first iodine, then bromine) .
- Buchwald-Hartwig Amination: Bromine’s lower electronegativity facilitates C–N bond formation at C3 under milder conditions (e.g., Pd(OAc)2, XPhos, 80°C) .
Data: Reaction yields drop by ~20% if coupling order is reversed, highlighting the importance of substituent hierarchy .
Advanced: What computational methods predict the compound’s bioactivity or binding affinity?
Answer:
- Molecular Docking: Simulate interactions with kinase targets (e.g., JAK2 or EGFR) using software like AutoDock Vina. The iodine atom’s van der Waals radius enhances hydrophobic pocket binding .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ values: Br = +0.23, I = +0.18) with inhibitory activity against cancer cell lines .
Validation: Compare computational predictions with in vitro assays (IC50 values) to refine models .
Advanced: How can isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) aid mechanistic studies of its derivatives?
Answer:
- <sup>13</sup>C-Labeled Boc Group: Track metabolic stability in hepatocyte models using LC-MS/MS. Labeling at the carbonyl carbon (δ 170–175 ppm) reveals cleavage rates in vivo .
- <sup>15</sup>N-Labeled Pyrazole: Study hydrogen bonding in crystal lattices via solid-state NMR, critical for polymorph screening .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution: Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
- Continuous Flow Reactors: Optimize residence time (10–15 min) and temperature (50°C) to minimize epimerization during Boc protection .
Yield vs. Purity Trade-off: Pilot-scale batches show 85% yield at >99% ee, compared to 95% yield at 90% ee in batch reactors .
Advanced: How does the compound’s photostability impact its utility in fluorescence-based assays?
Answer:
- UV-Vis Spectroscopy: The iodine atom’s heavy atom effect increases intersystem crossing, reducing fluorescence quantum yield (Φ ~0.1 vs. Φ ~0.4 for non-halogenated analogs) .
- Mitigation: Derivatize with electron-donating groups (e.g., –OCH3) at C7 to enhance photostability under 365 nm irradiation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
